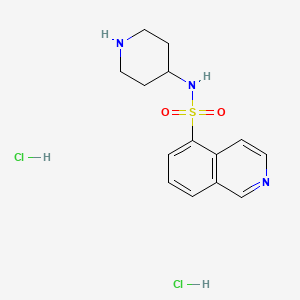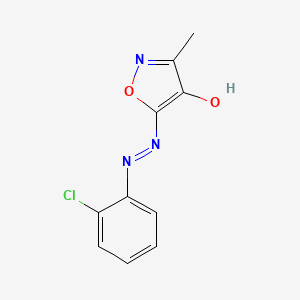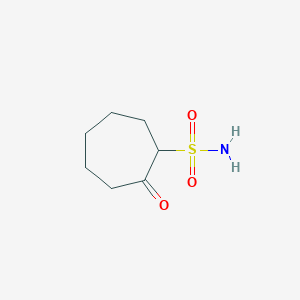
Cycloheptanesulfonamide, 2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptanesulfonamide, 2-oxo- is a chemical compound with the molecular formula C7H13NO3S. It is a cyclic sulfonamide derivative characterized by a seven-membered ring structure with a sulfonamide group and a keto group at the second position. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cycloheptanesulfonamide, 2-oxo- can be synthesized through several synthetic routes. One common method involves the cyclization of heptane-1,7-diamine with chlorosulfonic acid followed by oxidation of the resulting sulfonamide. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the formation of the desired cyclic structure.
Industrial Production Methods: In an industrial setting, the production of Cycloheptanesulfonamide, 2-oxo- may involve large-scale chemical reactors and continuous flow processes to achieve high yields. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Cycloheptanesulfonamide, 2-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted sulfonamides.
Applications De Recherche Scientifique
Cycloheptanesulfonamide, 2-oxo- has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and modulation of biological pathways.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Cycloheptanesulfonamide, 2-oxo- can be compared with other similar compounds, such as Cyclohexanesulfonamide and Cyclooctanesulfonamide. These compounds share similar structural features but differ in the number of ring members and the position of functional groups. Cycloheptanesulfonamide, 2-oxo- is unique due to its seven-membered ring structure and the presence of both a sulfonamide and a keto group, which contribute to its distinct chemical properties and reactivity.
Comparaison Avec Des Composés Similaires
Cyclohexanesulfonamide
Cyclooctanesulfonamide
Cyclopentanesulfonamide
Cycloheptanesulfonamide (without the keto group)
Propriétés
Formule moléculaire |
C7H13NO3S |
|---|---|
Poids moléculaire |
191.25 g/mol |
Nom IUPAC |
2-oxocycloheptane-1-sulfonamide |
InChI |
InChI=1S/C7H13NO3S/c8-12(10,11)7-5-3-1-2-4-6(7)9/h7H,1-5H2,(H2,8,10,11) |
Clé InChI |
VYVHBEDXEGDWNT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(=O)CC1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


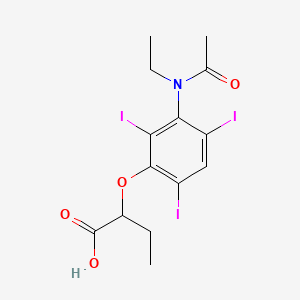
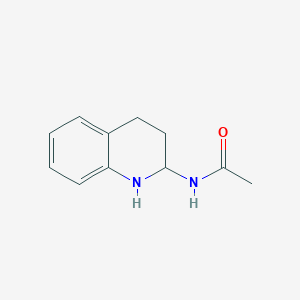
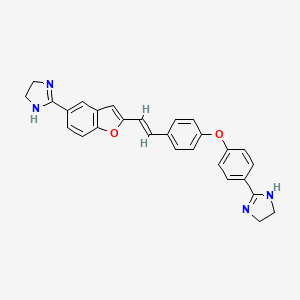
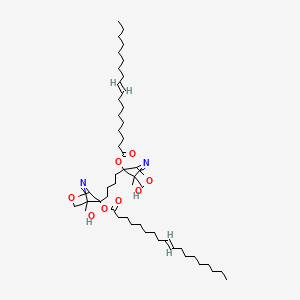
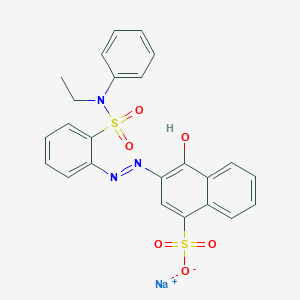
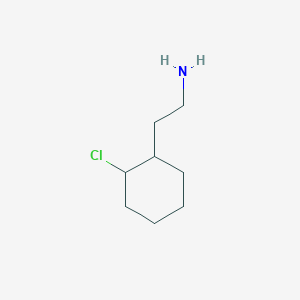
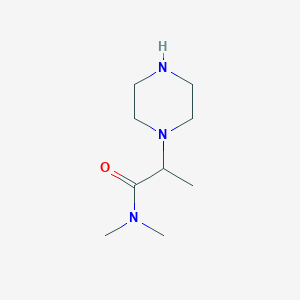

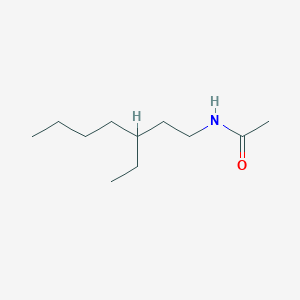
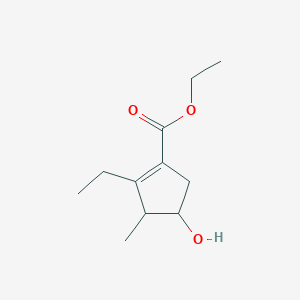
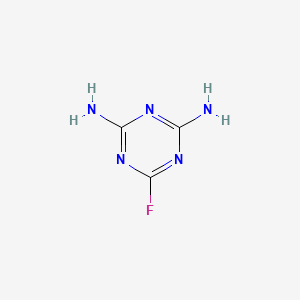
![(8S,9S)-7-methyl-8,9-dihydronaphtho[1,2-b]quinoline-8,9-diol](/img/structure/B15348545.png)
